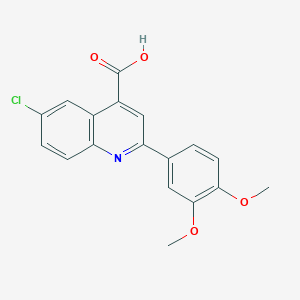

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

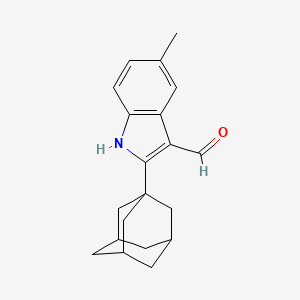

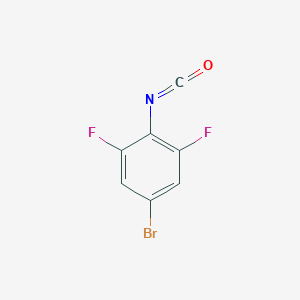

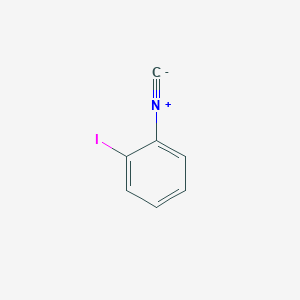

“6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” is a heterocyclic organic compound with the molecular formula C18H14ClNO4 . It has a molecular weight of 343.76 and an exact mass of 343.06100 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” can be represented by the SMILES notation: COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC . This notation indicates the presence of a quinoline core with a carboxylic acid group at the 4-position and a 3,4-dimethoxyphenyl group at the 2-position .

Physical And Chemical Properties Analysis

“6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” is a yellow crystalline powder . It has a melting point of 145-150°C . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Quinoline in Drug Discovery

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Quinoline in Antimalarial Drugs

The quinoline core framework exists in many naturally occurring biologically active entities including quinine, chloroquine, bulaquine, primaquine and tafenoquine from Cinchona alkaloids . These compounds have been used as therapeutic agents in the treatment of malaria.

Quinoline in Antibacterial Drugs

Quinoline scaffold has been used to develop antibacterial drugs. Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide .

Quinoline in Antifungal Drugs

Quinoline derivatives have been found to exhibit antifungal properties. The quinoline scaffold has been used to develop antifungal drugs .

Quinoline in Anti-Inflammatory Drugs

Quinoline derivatives have also been used in the development of anti-inflammatory drugs. The quinoline core is a key component in various bioactive agents that display anti-inflammatory activity .

Quinoline in Anticancer Drugs

Quinoline derivatives are known as relevant therapeutic agents exhibiting potent anticancer properties .

Propiedades

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEHNXNTFNLQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404405 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

19021-16-0 |

Source

|

| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.